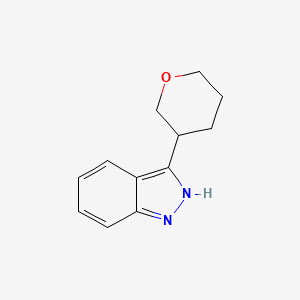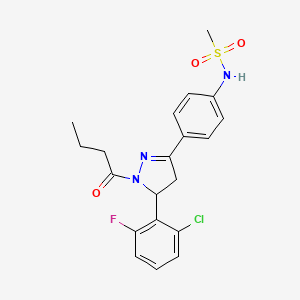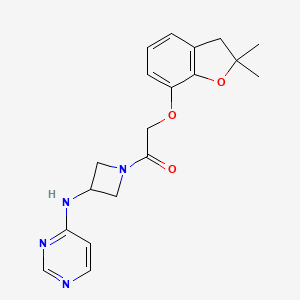![molecular formula C16H19N3OSi B2701025 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155510-96-6](/img/structure/B2701025.png)
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: is a compound that contains a benzotriazole moiety linked to a phenoxy group and a trimethylsilane group. This compound is known for its unique structural properties, which include a five-membered ring, two six-membered rings, and a nine-membered ring. It also contains multiple bonds, aromatic bonds, and an ether group .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The stability of benzotriazole derivatives during the course of reactions makes them suitable for large-scale production .
化学反应分析
Types of Reactions: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
科学研究应用
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, electron-donating or electron-withdrawing group, and a radical precursor. These properties enable it to participate in various chemical transformations and interactions with molecular targets. The benzotriazole moiety stabilizes negative charges and radicals, facilitating reactions and enhancing the compound’s reactivity .
相似化合物的比较
Benzotriazole: A simpler analog that lacks the phenoxy and trimethylsilane groups.
Phenoxytrimethylsilane: Contains the phenoxy and trimethylsilane groups but lacks the benzotriazole moiety.
Trimethylsilylbenzotriazole: Similar structure but with different substituents.
Uniqueness: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is unique due to its combination of benzotriazole, phenoxy, and trimethylsilane groups, which confer distinct reactivity and stability. This combination makes it a versatile compound in various chemical and industrial applications .
属性
IUPAC Name |
[benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OSi/c1-21(2,3)16(20-13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSOUKXERTOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)
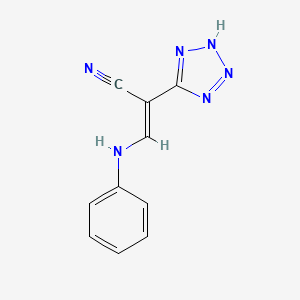
![6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid](/img/structure/B2700952.png)
![5-{[(3-acetylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2700953.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)
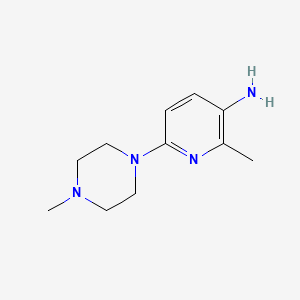
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)
![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)
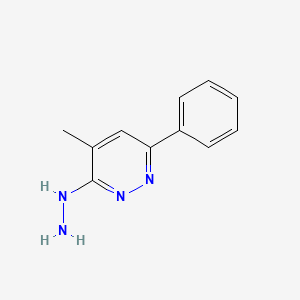
![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

